molecular formula C21H25NO6 B405788 Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B405788
M. Wt: 387.4g/mol
InChI Key: WYCRXBHKUSYSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoylamino group substituted with three methoxy groups at the 3, 4, and 5 positions, and a butyl ester group attached to the benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and the benzoylamino moiety play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid methyl ester
  • 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid ethyl ester
  • 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid isobutyl ester

Uniqueness

Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl, ethyl, and isobutyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4g/mol

IUPAC Name

butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C21H25NO6/c1-5-6-10-28-21(24)14-8-7-9-16(11-14)22-20(23)15-12-17(25-2)19(27-4)18(13-15)26-3/h7-9,11-13H,5-6,10H2,1-4H3,(H,22,23)

InChI Key

WYCRXBHKUSYSPT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.